Potassium tetrafluoroborate
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.K/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEBROIVCDHVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037015 | |
| Record name | Potassium tetrafluoroborate | |
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Molecular Weight |
125.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White odorless powder; [Solvay Fluorides MSDS] | |
| Record name | Borate(1-), tetrafluoro-, potassium (1:1) | |
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| Record name | Potassium tetrafluoroborate | |
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CAS No. |
14075-53-7, 68220-77-9, 12228-71-6 | |
| Record name | Potassium tetrafluoroborate | |
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| Record name | Potassium tetrafluoroborate | |
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| Record name | Borate(1-)-10B, tetrafluoro-, potassium (1:1) | |
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| Record name | Potassium tetrafluoroborate | |
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| Record name | Borate(1-), tetrafluoro-, potassium (1:1) | |
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| Record name | Potassium tetrafluoroborate | |
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| Record name | Potassium tetrafluoroborate | |
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| Record name | Potassium fluorohydroborate | |
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| Record name | POTASSIUM TETRAFLUOROBORATE | |
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Synthesis Methodologies and Precursor Chemistry of Potassium Tetrafluoroborate
Fluoroboric Acid-Potassium Hydroxide (B78521) Method for Potassium Tetrafluoroborate (B81430) Synthesis
A primary and well-established method for synthesizing potassium tetrafluoroborate involves the neutralization reaction between fluoroboric acid (HBF₄) and a potassium source, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). chembk.comsnmjournals.org
The process begins with the preparation of fluoroboric acid. This is commonly achieved by reacting boric acid (H₃BO₃) with hydrofluoric acid (HF). chembk.com The reaction stoichiometry is crucial for maximizing the yield of fluoroboric acid.
Reaction: B(OH)₃ + 4HF → HBF₄ + 3H₂O
In a typical industrial setting, boric acid and hydrofluoric acid are reacted in a specific mass ratio, for instance, 25 parts of 40% hydrofluoric acid to 6.2 parts of boric acid, at a controlled temperature not exceeding 40°C for several hours. chembk.com
Once the fluoroboric acid is formed, it is neutralized with a potassium base. Using potassium hydroxide, the reaction proceeds as follows:
Reaction: HBF₄ + KOH → KBF₄ + H₂O chembk.com
Alternatively, potassium carbonate can be used for the neutralization:
Reaction: 2HBF₄ + K₂CO₃ → 2KBF₄ + H₂O + CO₂ chembk.com
The neutralization is typically carried out with stirring and cooling until a specific pH is reached, often indicated by a color change of an indicator like methyl orange. chembk.com this compound, being sparingly soluble in water, precipitates out of the solution upon formation. The resulting crystalline solid is then separated by centrifugation, washed to remove impurities, and dried to obtain the final product. chembk.com
Innovative Synthesis Techniques for this compound and Related Compounds
Beyond the traditional aqueous methods, several innovative techniques for the synthesis of this compound and its utilization in producing other advanced materials have been developed.
Mechanochemical Approaches for this compound Synthesis
Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. rsc.orgbeilstein-journals.org This approach is particularly advantageous for producing this compound as it can reduce reaction times and minimize the use of hazardous solvents. rsc.org
In a mechanochemical synthesis of this compound, solid reactants are milled together in a ball mill. The mechanical forces generated during milling provide the activation energy required for the reaction to occur. This method has been explored for various organic and inorganic syntheses, demonstrating improved efficiency and sustainability. rsc.orgrsc.org While specific documented examples for the direct mechanochemical synthesis of KBF₄ from its primary precursors are still emerging in mainstream literature, the principles of mechanochemistry suggest its high potential for this application.
Synthesis of Higher Oxidation States Utilizing this compound
This compound serves as a crucial precursor for generating reactive fluorine species, which can be used to synthesize compounds with elements in unusually high oxidation states. In a notable research study, KBF₄ was used to create a fluorine-rich environment under high pressure to synthesize higher oxidation states of cesium fluoride (B91410). This was achieved through the in-situ decomposition of this compound induced by hard X-rays, which releases molecular fluorine. This innovative technique demonstrates the utility of KBF₄ in advanced materials synthesis, enabling the formation of novel compounds with unique electronic structures. The decomposition of the tetrafluoroborate anion (BF₄⁻) can also be facilitated by bimetallic activation, where two metal centers cooperatively activate a B-F bond, leading to the release of fluoride ions. niscpr.res.in
Automated Synthesis Techniques for Labeled Tetrafluoroborate Compounds (e.g., ¹⁸F-TFB)
In the field of nuclear medicine, the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is widely used in Positron Emission Tomography (PET) tracers. mdpi.com The automated synthesis of ¹⁸F-labeled tetrafluoroborate ([¹⁸F]TFB) is of significant interest for imaging the sodium/iodide symporter (NIS). snmjournals.orgnih.gov
The synthesis of [¹⁸F]TFB often involves the reaction of [¹⁸F]fluoride with a boron trifluoride (BF₃) source. snmjournals.org An early method involved an isotopic exchange reaction with this compound (KBF₄) in an acidic medium at elevated temperatures. snmjournals.org However, this approach typically results in a low specific activity product. snmjournals.org
More advanced automated synthesis platforms now enable the production of high molar activity [¹⁸F]TFB. nih.gov These systems often utilize a solid-phase supported synthesis where [¹⁸F]fluoride is trapped on an anion exchange cartridge and then reacted with a BF₃ precursor, such as a BF₃-tetrahydrofuran complex. snmjournals.orgsnmjournals.org The optimization of these automated processes is crucial to achieve high radiochemical yields and purities suitable for clinical applications. nih.govsnmjournals.org The development of reliable, automated methods for [¹⁸F]TFB synthesis is critical for its broader application in preclinical and clinical research. nih.gov
Precursor Chemistry and Reactant Optimization in this compound Production
The purity and yield of this compound are highly dependent on the quality of the precursors and the optimization of reaction conditions. The primary precursors are a boron source (boric acid) and a fluorine source (hydrofluoric acid), followed by a potassium source (potassium hydroxide or carbonate). chembk.com
Reactant Optimization:
The molar ratio of the reactants is a critical parameter. An excess of hydrofluoric acid is often used to ensure the complete conversion of boric acid to fluoroboric acid. chembk.com During the neutralization step, the concentration of the potassium hydroxide or carbonate solution and the rate of addition must be carefully controlled to manage the exothermic nature of the reaction and to promote the formation of well-defined crystals. chembk.com The temperature of the reaction is also a key variable; for the formation of fluoroboric acid, temperatures are typically kept below 40°C to minimize side reactions and the volatilization of HF. chembk.com
Purification and Characterization of Synthesized this compound for Research Applications
For research applications, high-purity this compound is often required. The primary purification method for KBF₄ is recrystallization. Due to its slight solubility in water and even lower solubility in cold ethanol (B145695), these solvents can be used for purification. pitt.edu Crystallizing the compound from water and subsequently washing with a cold solvent can effectively remove more soluble impurities. fishersci.ca For removing hygroscopic residues, recrystallization from anhydrous ethanol can be employed.
Characterization Techniques:
Several analytical techniques are used to confirm the purity and identity of the synthesized this compound.
| Analytical Technique | Purpose |
| X-ray Diffraction (XRD) | To confirm the crystalline structure and identify any crystalline impurities. The room-temperature phase of KBF₄ has an orthorhombic crystal structure. acs.org |
| Infrared (IR) Spectroscopy | To identify the characteristic vibrational modes of the tetrafluoroborate anion (BF₄⁻). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹¹B and ¹⁹F NMR can be used to characterize the BF₄⁻ anion and detect fluorine-containing impurities. |
| Inductively Coupled Plasma (ICP) Analysis | To determine the concentration of elemental impurities, particularly trace metals. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compound and determine the presence of water or other volatile impurities. |
| Differential Scanning Calorimetry (DSC) | To study phase transitions. KBF₄ undergoes a solid-solid phase transition from an orthorhombic to a cubic structure at approximately 290°C. acs.org |
Advanced Spectroscopic and Analytical Characterization of Potassium Tetrafluoroborate
Vibrational Spectroscopy Applications in Potassium Tetrafluoroborate (B81430) Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular dynamics of potassium tetrafluoroborate. These techniques are instrumental in elucidating the compound's structure and identifying its various phases.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
FTIR spectroscopy measures the absorption of infrared radiation by this compound, which induces vibrations in its molecular bonds. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to the vibrational modes of the tetrafluoroborate (BF₄⁻) anion. Analysis of these spectra can reveal the presence of specific functional groups and provide insights into the compound's structural integrity. For instance, the B-F bond vibrations are a key indicator, and their characteristic absorption bands can confirm the presence of the tetrafluoroborate ion. researchgate.net
Raman Spectroscopy for Phase Identification and Molecular Analysis
Raman spectroscopy offers a complementary vibrational analysis by measuring the inelastic scattering of monochromatic light. This technique is particularly adept at identifying the different crystalline phases of this compound. nih.gov The Raman spectrum is sensitive to changes in the crystal lattice and the symmetry of the tetrafluoroborate ion. nih.gov Studies have shown that this compound undergoes a reversible solid-solid phase transformation from an orthorhombic to a disordered cubic phase at elevated temperatures. ed.ac.uk Raman spectroscopy can track these phase changes by monitoring shifts in the vibrational frequencies of the BF₄⁻ ion. researchgate.nethawaii.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the local atomic environments within this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and bonding of the compound. acs.orgresearchgate.net
¹¹B NMR Spectroscopic Investigations of Boron Environments
¹¹B NMR spectroscopy is highly effective for characterizing the boron centers in this compound. nih.gov Since ¹¹B is a quadrupolar nucleus, the width of its NMR signal is highly dependent on the symmetry of the local environment. oxinst.com In the highly symmetric tetrahedral tetrafluoroborate anion, the ¹¹B NMR spectrum typically exhibits a sharp signal, indicative of a well-defined and symmetric boron environment. oxinst.com The chemical shift in ¹¹B NMR provides information about the electronic environment of the boron atom.
¹⁹F NMR Spectroscopic Studies of Fluorine Environments
¹⁹F NMR spectroscopy is a sensitive probe for examining the fluorine atoms in this compound. researchgate.net Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides high-resolution spectra. researchgate.net The ¹⁹F NMR spectrum of the tetrafluoroborate ion can reveal information about the B-F coupling. nih.gov In some cases, the coupling between ¹¹B and ¹⁹F can be observed, providing further structural insights. researchgate.netnih.gov The chemical shift of the fluorine signal is influenced by the surrounding atoms and can be used to confirm the presence of the BF₄⁻ ion. cam.ac.ukescholarship.org
X-ray Diffraction (XRD) Analysis of this compound Crystal Structures
X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of this compound. acs.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a crystalline sample, the precise arrangement of atoms in the crystal lattice can be determined.
At room temperature, this compound possesses an orthorhombic crystal structure with the space group Pnma. ed.ac.ukacs.org This structure is isostructural with potassium perchlorate (B79767). acs.org In this phase, each potassium ion is coordinated to ten fluoride (B91410) ions. acs.org Upon heating to approximately 285-291°C, it undergoes a phase transition to a high-temperature, disordered cubic phase with the space group Fm-3m. ed.ac.ukacs.org In situ synchrotron powder X-ray diffraction studies have been crucial in elucidating these structural changes across multiple heating and cooling cycles. ed.ac.ukacs.org
Crystallographic Data for this compound (Room Temperature)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.660 |
| b (Å) | 5.485 |
| c (Å) | 7.031 |
This data represents a typical room temperature structure and may vary slightly between different studies. cdnsciencepub.com
Other Advanced Analytical Techniques
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques that provide complementary information about the thermal properties of materials. labmanager.com DSC measures the heat flow into or out of a sample as a function of temperature or time, while TGA measures changes in mass. labmanager.com
For this compound, DSC analysis reveals a distinct endothermic peak upon heating, which corresponds to its solid-solid phase transition. ed.ac.uk Research has shown this transition to occur at approximately 291°C. ed.ac.uk Upon cooling, a corresponding sharp exothermic peak is observed at a slightly lower temperature of 260°C, indicating a reversible phase change. ed.ac.uk The enthalpy of this phase transition has been measured to be in the range of 110-112 J/g. ed.ac.uk
TGA is used to assess the thermal stability of this compound by monitoring its mass as it is heated. These studies help determine the onset temperature of decomposition. researchgate.netmdpi.com When used in conjunction with DSC, a comprehensive understanding of the material's thermal behavior, including phase transitions and decomposition temperatures, can be achieved. labmanager.com
Table 1: Thermal Properties of this compound
| Thermal Property | Value | Technique |
| Phase Transition Temperature (Heating) | ~291°C ed.ac.uk | DSC |
| Phase Transition Temperature (Cooling) | ~260°C ed.ac.uk | DSC |
| Phase Transition Enthalpy | 110-112 J/g ed.ac.uk | DSC |
| Room Temperature Thermal Conductivity | 0.55-0.65 W·m⁻¹·K⁻¹ ed.ac.uk | - |
Ion Chromatography for Tetrafluoroborate Anion Determination
Ion chromatography (IC) is a powerful analytical technique used for the separation and quantification of ions. It has been successfully applied to determine the concentration of the tetrafluoroborate anion (BF₄⁻) in various samples, including those containing this compound. researchgate.netuw.edu.plamecj.com
The method typically involves using an anion-exchange column to separate the tetrafluoroborate anion from other inorganic anions that may be present in the sample. researchgate.net The separation is influenced by several factors, including the type and concentration of the eluent, the column temperature, and the flow rate. researchgate.net Optimized conditions for the determination of tetrafluoroborate have been reported using a potassium biphthalate eluent at a specific concentration and temperature. researchgate.net
Direct conductivity detection is commonly used for the quantification of the separated anions. researchgate.net The detection limits for the tetrafluoroborate anion can be very low, in the range of milligrams per liter (mg/L). researchgate.net To enhance sensitivity, especially for samples with low concentrations, preconcentration techniques like ion-pair liquid-liquid dispersive microextraction can be employed prior to IC analysis. amecj.comresearchgate.net This pre-treatment step can significantly lower the detection limit. amecj.comresearchgate.net
Table 2: Ion Chromatography Conditions for Tetrafluoroborate Analysis
| Parameter | Condition |
| Column | Shim-pack IC-A3 anion-exchange researchgate.net |
| Eluent | 1.25 mmol/L potassium biphthalate researchgate.net |
| Column Temperature | 45 °C researchgate.net |
| Flow Rate | 1.5 mL/min researchgate.net |
| Detection | Direct Conductivity researchgate.net |
| Detection Limit | 0.02 - 0.58 mg/L (for various anions) researchgate.net |
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are complementary techniques that provide detailed information about the surface morphology and elemental composition of a material. iagi.or.idjeolusa.com SEM uses a focused beam of electrons to generate high-resolution images of the sample's surface topography. jeolusa.com EDS, which is often integrated with an SEM, analyzes the X-rays emitted from the sample when it is bombarded by the electron beam to identify the elements present and their relative abundance. jeolusa.com
The application of SEM to this compound allows for the visualization of its crystal morphology, including particle size and shape. This is crucial for understanding the physical properties of the material. EDS analysis provides a qualitative and quantitative elemental composition, confirming the presence of potassium, boron, and fluorine. researchgate.net This is particularly useful for identifying impurities or verifying the stoichiometry of the compound. jeolusa.com
The synergy between SEM and EDS offers a comprehensive microstructural analysis. jeolusa.com For instance, in materials science applications where this compound might be used as a component in a composite material, SEM-EDS can be used to study the distribution of the different phases and the interfaces between them. researchgate.net
Theoretical and Computational Chemistry Studies on Potassium Tetrafluoroborate
Quantum Chemical Calculations of Potassium Tetrafluoroborate (B81430) Electronic Structure
Quantum chemical calculations are essential for understanding the electronic properties of molecules and materials by solving the Schrödinger equation. northwestern.edu These methods provide insights into molecular structure, bond energies, electronic spectra, and other properties derived from the electron wavefunction. northwestern.edu
Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems. uniroma2.it It has been applied to study potassium tetrafluoroborate, particularly in the context of its solid-state properties. DFT calculations, often combined with molecular dynamics, have been used to confirm the stability of crystal structures observed experimentally. For instance, in studies of the high-temperature rotational phase of sodium tetrafluoroborate, a closely related compound, DFT molecular dynamics calculations confirmed that the experimentally determined hexagonal P6₃/mmc space group represents a stable structure. nih.govresearchgate.neted.ac.ukacs.org Similar computational approaches are applied to KBF₄ to understand its structural stability and phase behavior. nih.govacs.org DFT is also used to model cathode and anode materials for potassium-ion batteries, calculating properties like open circuit voltage and volume deformation during ion intercalation. aps.org
Ab initio methods are quantum chemistry calculations that rely on fundamental physical constants without empirical data. These methods are crucial for studying the detailed interactions within ion-molecular complexes. While specific ab initio molecular dynamics studies focusing solely on this compound ion-molecular complexes are not extensively detailed in the provided search results, the methodology is well-established for similar systems. For example, ab initio molecular dynamics has been effectively used to study the bare and hydrated surfaces of potassium dihydrogenphosphate (KDP). nih.gov Such studies examine the dynamics of hydrogen bonding and the relaxation of surface species, showing good agreement with experimental data. nih.gov This demonstrates the capability of ab initio methods to accurately simulate bulk and surface properties of potassium-containing ionic compounds and their interactions with solvent molecules. nih.gov The development of analytic interaction potentials based on ab initio calculations also facilitates larger-scale molecular dynamics simulations of complex interactions, such as those between radical species and water clusters. purdue.edu
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. nih.gov Based on Newton's equations of motion, MD simulations provide a detailed view of the structure, dynamics, and thermodynamics of complex systems, including ionic compounds like this compound. acs.orgnih.gov
The tetrafluoroborate anion (BF₄⁻) is a common component of ionic liquids (ILs), which are salts with melting points below 100 °C. nih.gov MD simulations are employed to understand the behavior of these ILs at interfaces, which is critical for their applications in areas like batteries and supercapacitors. dntb.gov.uanih.gov Studies have investigated imidazole-based tetrafluoroborate ILs to understand their role in inhibiting clay swelling in porous media. nih.gov These simulations reveal how the ILs interact with surfaces and influence the behavior of solvents like water. nih.gov For example, simulations show that the BF₄⁻ anion interacts with water molecules, reducing the extent of water molecular clustering. nih.gov DFT calculations have also been used to investigate the charge transfer mechanism between potassium ions and graphene surfaces in the presence of a tetrafluoroborate-based ionic liquid, showing that ions must overcome significant energy barriers due to their interaction with the ionic liquid before reaching the interface. dntb.gov.ua
This compound undergoes a solid-solid phase transition from a room-temperature orthorhombic crystal structure to a high-temperature disordered, plastic, or rotational phase. acs.org This transition is of interest for applications such as thermal energy storage due to its high enthalpy. acs.org MD simulations have been successfully used to reproduce the experimental phase sequence upon heating. nih.govresearchgate.netacs.org These simulations provide atomic-level insight into the transition, indicating that in the disordered high-temperature state, the fluorine atoms exhibit significantly higher mobility compared to the potassium and boron atoms. nih.govresearchgate.netacs.org
The table below summarizes the key parameters of the phase transition in KBF₄ as determined by experimental methods, which are then used to validate MD simulations.
| Property | Value | Heating/Cooling Cycle |
| Phase Transition Temperature | ~290 °C | Heating |
| Phase Change Enthalpy | 110–112 J/g | Heating |
| Phase Change Enthalpy | 117–120 J/g | Cooling |
| Room Temperature Crystal Structure | Orthorhombic (Pnma) | - |
| High Temperature Crystal Structure | Cubic (Fm3̅m) | - |
This data is based on differential scanning calorimetry and X-ray diffraction studies. acs.org
Solvation Phenomena of this compound Ions in Mixed Solvent Systems
The way ions dissolve and interact with solvent molecules, known as solvation, is fundamental to the chemistry of electrolyte solutions. Computational studies are vital for understanding these phenomena for KBF₄ in various solvents. The development of accurate force fields—the set of parameters used to calculate potential energy in MD simulations—is a critical first step. For the tetrafluoroborate anion, force fields have been specifically developed to reproduce not only its diffusion properties but also its vibrational spectra in non-aqueous solvents like acetonitrile. karazin.ua
MD simulations can then be used to study the structural and dynamical properties of the solvated ions. While extensive studies on KBF₄ in mixed solvents were not found, research on similar systems provides a framework. For instance, simulations of potassium fluoride (B91410) in water have shown how properties like ion hydration numbers and self-diffusion coefficients change with temperature. e3s-conferences.org In mixtures of water and organic solvents, salts composed of hydrophilic and hydrophobic ions can induce the formation of complex structures, a phenomenon driven by the preferential solvation of each ion type by a different solvent component. researchgate.net This indicates that in a mixed solvent system, the K⁺ and BF₄⁻ ions would be preferentially solvated by the more polar and less polar components, respectively, influencing the local structure of the solution.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of materials like this compound (KBF₄), offering insights that complement experimental data. researchgate.netrsc.org Methods such as ab initio molecular dynamics (AIMD) and those based on Density Functional Theory (DFT) are particularly effective for calculating vibrational spectra, including infrared (IR) and Raman spectra. researchgate.netrsc.org These computational approaches can simulate spectra by calculating the time-correlation functions of dipole moments (for IR) and polarizabilities (for Raman). rsc.org
A key advantage of computational methods is their ability to provide unambiguous assignments of spectral peaks to specific atomic motions, which can be challenging to determine from experimental data alone. researchgate.net For instance, in a combined DFT, infrared, and Raman study of KBF₄, the peak assignments were carried out for the first time in terms of factor group theory. researchgate.net Such calculations often rely on the harmonic approximation, which can lead to overestimation of stretching frequencies compared to experimental values, as anharmonicity is neglected. researchgate.netchemrxiv.org However, AIMD simulations can capture anharmonicity effects, often yielding results that are superior to static calculations and in very good agreement with experimental spectra. rsc.org
For crystalline solids like this compound, theoretical calculations model the phonon density of states. mdpi.com The comparison between computed and experimental vibrational frequencies serves as a stringent test of the calculation's accuracy. researchgate.net Studies have successfully used these methods to assign vibrational modes of the tetrafluoroborate (BF₄⁻) anion within the KBF₄ crystal lattice. For example, the large mode observed near 780 cm⁻¹ in the Raman spectrum is assigned to the ν₁ vibration of KBF₄, while a peak near 370 cm⁻¹ is assigned to the ν₄ mode. researchgate.net
| Vibrational Mode | Computed Frequency (DFT) (cm⁻¹) | Experimental Frequency (Raman) (cm⁻¹) | Assignment |
|---|---|---|---|
| ν₁ | ~785 | ~780 | Symmetric B-F Stretch |
| ν₂ | ~355 | Not specified | Symmetric B-F Bend |
| ν₃ | ~1100 | Not specified | Asymmetric B-F Stretch |
| ν₄ | ~375 | ~370 | Asymmetric B-F Bend |
Theoretical Insights into Reaction Mechanisms Involving Tetrafluoroborate Anions
Theoretical and computational studies have provided significant insights into the reaction mechanisms involving the tetrafluoroborate (BF₄⁻) anion. researchgate.net A prominent example is the Balz-Schiemann reaction, where aryldiazonium tetrafluoroborates decompose to form aryl fluorides. bath.ac.uk Mechanistic studies, supported by computational analysis, provide strong evidence for an Sₙ1-type mechanism. bath.ac.uk This process involves the formation of an intermediate aryl cation, which is then quenched by the direct transfer of a fluoride ion from the BF₄⁻ anion. bath.ac.uk
Density Functional Theory (DFT) calculations are frequently employed to investigate the interactions and reactivity of the BF₄⁻ anion. researchgate.netresearchgate.net For example, DFT studies on the complexation of the tetrafluoroborate anion with macrocyclic molecules like bambus acs.orguril have elucidated the binding modes. researchgate.net These calculations revealed that three fluorine atoms of the BF₄⁻ anion form multiple hydrogen bonds with the host molecule, while the fourth fluorine atom remains unbonded. researchgate.net Such studies are crucial for understanding molecular recognition and the anion's behavior in different chemical environments.
Furthermore, computational methods have been used to explore the role of the solvent in reactions involving tetrafluoroborate salts. acs.orgnih.gov In the context of the Balz-Schiemann reaction, it has been rationalized that polar solvents can solvate and dissociate the aryldiazonium cation and the tetrafluoroborate anion. acs.orgnih.gov This solvation effect can interrupt the crucial fluorine transfer step from the anion to the cation, leading to lower yields of the desired fluorinated product and favoring side reactions. acs.orgnih.gov DFT has also been used to study the interaction of ionic liquids containing the BF₄⁻ anion, such as 1,3-dimethylimidazolium (B1194174) tetrafluoroborate, with metal surfaces. researchgate.net These studies show that the tetrafluoroborate anion can interact strongly with surfaces, influencing the behavior and mobility of the accompanying cation. researchgate.net
Theoretical insights also extend to the fundamental nature of the BF₄⁻ anion as a fluoride source. bath.ac.uk The anion is recognized as a nucleophilic fluoride source, where the fluoride transfer is a key mechanistic step in various fluorination reactions beyond the classic Balz-Schiemann synthesis. bath.ac.ukacs.org Computational studies help to quantify the energetics of these processes and explain the stereoselectivity observed in reactions such as the ring-opening of strained molecules by fluoride transfer from the tetrafluoroborate ion. bath.ac.uk
| Reaction/Process | Computational Method | Key Theoretical Insight | Reference |
|---|---|---|---|
| Balz-Schiemann Reaction | Mechanistic Studies/DFT | Supports an Sₙ1 mechanism via an aryl cation intermediate with direct F⁻ transfer from BF₄⁻. | bath.ac.uk |
| Anion Complexation | DFT | Reveals specific hydrogen bonding interactions between BF₄⁻ and host molecules. | researchgate.net |
| Solvent Effects | Computational Rationalization | Polar solvents can dissociate the ion pair, hindering the fluorine transfer process. | acs.orgnih.gov |
| Surface Interaction | DFT | The BF₄⁻ anion interacts strongly with metal surfaces, influencing ion mobility. | researchgate.net |
Reaction Mechanisms and Chemical Transformations Involving Potassium Tetrafluoroborate
Catalytic Roles of Potassium Tetrafluoroborate (B81430) in Organic Reactions
Potassium tetrafluoroborate and its derivatives are instrumental in facilitating a range of organic reactions, acting as catalysts or crucial reagents in processes from alkylation and polymerization to complex cross-coupling reactions.
While strong acids like sulfuric acid and hydrofluoric acid are traditionally used as catalysts in alkylation processes to produce high-octane gasoline components, organoboron compounds, including potassium organotrifluoroborates, have emerged as valuable reagents in modern organic synthesis for the formation of carbon-carbon bonds. nih.govepa.gov
Potassium alkyltrifluoroborates serve as effective radical precursors in visible light-promoted alkylation of imines, offering a mild, redox-neutral pathway to synthesize α-alkylated and arylated amines. This method avoids the need for stoichiometric amounts of strong oxidants or reductants often required in classical radical chemistry. In these photoredox reactions, a photocatalyst absorbs visible light and mediates the formation of an alkyl radical from the potassium alkyltrifluoroborate through a single-electron-transfer event. This radical then engages in the alkylation reaction.
In the realm of polymerization, cationic polymerization is a key process for converting alkenes with electron-donating substituents and heterocycles into polymers. researchgate.net This type of chain-growth polymerization is initiated by a cationic species that transfers a charge to a monomer, rendering it reactive for subsequent monomer additions. researchgate.net Lewis acids are commonly employed as initiators for cationic polymerization. researchgate.net While not a direct initiator itself in all cases, the tetrafluoroborate anion from salts like this compound is crucial in stabilizing the cationic propagating species due to its non-nucleophilic nature. researchgate.net This prevents premature termination of the polymerization reaction. researchgate.net For instance, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have been shown to be efficient initiators for the electro-induced cationic polymerization of vinyl ethers. researchgate.netresearchgate.net
Decarboxylative cross-coupling reactions are powerful methods for forming new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, accompanied by the loss of carbon dioxide. researchgate.net These reactions are advantageous as they often utilize relatively inexpensive and stable carboxylic acids. researchgate.net
A notable application involves the palladium(II)-catalyzed decarboxylative cross-coupling of potassium aryltrifluoroborates with α-oxocarboxylic acids. This reaction proceeds at room temperature and provides an efficient route to synthesize aryl ketones under mild conditions. rsc.org In palladium-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates, decarboxylation is the rate-limiting step. researchgate.net The proposed mechanism for some palladium-catalyzed decarboxylative cross-couplings involves the initial coordination of the arene ring's ipso carbon to the palladium center, followed by the expulsion of carbon dioxide to form an aryl-palladium intermediate. researchgate.net
N-heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and organocatalysis due to their strong σ-donating properties and their ability to form robust bonds with metal centers. nih.govsigmaaldrich.com The synthesis of NHCs often proceeds via the deprotonation of their corresponding azolium salt precursors. digitellinc.com
Tetrafluoroborate salts of imidazol(in)ium cations are widely regarded as preferred precursors for NHCs. nih.gov This preference stems from their enhanced solubility and ease of purification compared to the corresponding chloride salts. nih.gov this compound can be used as a reagent in the synthesis of bis-N-heterocyclic carbene (NHC) ruthenium complexes. bris.ac.uk
The general mechanism for NHC synthesis involves the deprotonation of an azolium salt to generate the nucleophilic NHC. This NHC can then react with an electrophilic substrate to form an initial adduct. digitellinc.com While the tetrafluoroborate anion is generally considered stable and inert, it has been shown that under specific conditions, such as in the presence of a strong nucleophile like a free carbene and a polarizing lithium cation, the tetrafluoroborate anion can act as a source of BF₃, leading to the formation of zwitterionic NHC-BF₃ adducts. nih.gov
Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable alternative to those catalyzed by precious metals like palladium, owing to iron's high abundance, low cost, and lower toxicity. organic-chemistry.org One such important transformation is the Miyaura borylation, which enables the synthesis of boronic esters. organic-chemistry.org
While palladium catalysis is well-established for this reaction, iron-catalyzed systems are less developed. organic-chemistry.org Research has shown that a combination of an iron(II) triflate and an N-heterocyclic carbene ligand can effectively catalyze the borylation of aryl chlorides. nih.gov In some iron-catalyzed borylation reactions of alkyl, allyl, and aryl halides, activation of the diboron (B99234) reagent (B₂pin₂) with an organolithium reagent facilitates the formation of a boronate salt that can then participate in the cross-coupling. Although direct use of this compound in these specific iron-catalyzed borylation reactions is not prominently documented in the provided search results, the broader context of borylation chemistry often involves various boron-containing reagents, and the development of iron-catalyzed methods is a key area of research.
Role of Tetrafluoroborate as a Weakly Coordinating Anion
The tetrafluoroborate anion (BF₄⁻) is a cornerstone in coordination and organometallic chemistry, primarily due to its character as a weakly coordinating anion. This property is attributed to its tetrahedral symmetry, which distributes the negative charge equally over the four highly electronegative fluorine atoms, thereby diminishing its basicity and nucleophilicity.
This weakly coordinating nature is highly advantageous in catalysis, as it allows the associated cation to remain highly reactive. When salts containing the BF₄⁻ anion are used, it is generally assumed that the cation is the primary reactive species, while the tetrafluoroborate anion remains inert. This has led to the widespread use of tetrafluoroborate salts to prepare cationic reagents and catalysts for synthesis.
The popularization of BF₄⁻ has also led to a decrease in the laboratory use of the perchlorate (B79767) anion (ClO₄⁻), which can form potentially explosive derivatives with organic compounds. While the tetrafluoroborate anion has a slight sensitivity to hydrolysis, safety considerations often make it the preferred choice.
Electrochemical Reactions and Processes Involving this compound
This compound is a key component in various electrochemical applications, serving as an electrolyte in molten salt systems and for electroplating. rsc.org
In the field of electrometallurgy, molten salt electrolysis is a crucial process for the production of reactive metals. This compound is used as a component in molten salt baths for the electrodeposition of boron. rsc.org The electrolysis of a molten mixture of potassium chloride and this compound can yield amorphous boron powder. rsc.org Similarly, it is used in the electrodeposition of other metals, such as rhenium, from molten salt electrolytes. researchgate.net The electrochemical behavior of rhenium ions in a molten KF-KBF₄-B₂O₃ salt has been systematically studied, leading to the production of pure metallic rhenium. researchgate.net
This compound is also utilized as a component in electrolyte solutions for electroplating, where it can provide a source of boron ions to improve the deposition rate and quality of metal coatings. rsc.org In metal finishing, it can act as a source of fluoride (B91410) ions to enhance the corrosion resistance and surface properties of metal substrates. rsc.org
Furthermore, this compound serves as a supporting electrolyte in electrochemical studies. For instance, it has been used in electrolytes for the electrochemical synthesis of conductive polymers. nih.gov In the context of energy storage, it is employed as an electrolyte additive in potassium-ion and lithium-ion batteries to enhance stability and performance. bris.ac.uk
Reactions Leading to Fluorinated Compounds and Other Boron-Containing Species
This compound serves as a valuable reagent in organic and inorganic synthesis for the preparation of various fluorinated compounds and other boron-containing species. researchgate.net
One of the most notable applications is in the Balz-Schiemann reaction , which is a method for synthesizing aryl fluorides from aromatic primary amines. guidechem.comjmmab.com The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is typically stable enough to be isolated. Thermal decomposition of this salt then yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. acs.org
The general mechanism is as follows:
Diazotization: ArNH₂ + HNO₂ + HBF₄ → [ArN₂]⁺[BF₄]⁻ + 2H₂O
Thermal Decomposition: [ArN₂]⁺[BF₄]⁻ → ArF + N₂ + BF₃
Recent advancements have shown that organotrifluoroborates can also serve as a source of fluoride ions for this transformation under milder conditions, expanding the utility of this classic reaction. researchgate.netacs.org
Furthermore, this compound is a precursor for the synthesis of other important boron compounds. For example, it is used as a raw material for the production of boron trifluoride (BF₃), a versatile Lewis acid catalyst in organic synthesis. researchgate.net It can also be used in the synthesis of various organoboron compounds, such as potassium organotrifluoroborates, which are stable and useful reagents in cross-coupling reactions. mdpi.com
Reaction with Boron Trifluoride and Fluoride for Radiopharmaceutical Synthesis (e.g., ¹⁸F-TFB)
The synthesis of the radiopharmaceutical [¹⁸F]tetrafluoroborate ([¹⁸F]TFB or [¹⁸F]BF₄⁻) is a critical process for positron emission tomography (PET) imaging of the sodium/iodide symporter (NIS). nih.gov Two primary methods have been developed for this synthesis: an earlier isotope exchange method and a more recent direct radiofluorination of boron trifluoride. nih.govnih.gov
The initial approach to producing [¹⁸F]TFB involved an isotope exchange reaction with a stable tetrafluoroborate salt, such as this compound (KBF₄). nih.gov In this method, reactor-produced [¹⁸F]fluoride is reacted with KBF₄ in an acidic medium. nih.gov This reaction can be carried out at room temperature or with heating to facilitate the exchange of a non-radioactive fluorine atom in the tetrafluoroborate anion with the radioactive ¹⁸F atom. nih.gov While this method is straightforward, it inherently results in a product with low specific activity. nih.gov The specific activity is a measure of the radioactivity per unit of mass of a compound and is a crucial factor for in vivo imaging to avoid saturating biological targets and potential pharmacological effects. researchgate.net
A more advanced and widely adopted method involves the direct radiofluorination of boron trifluoride (BF₃). nih.govelsevierpure.com This technique was developed to enhance both the radiochemical yield and the specific activity of [¹⁸F]TFB. nih.govelsevierpure.com In a typical automated synthesis, cyclotron-produced [¹⁸F]fluoride is first trapped on a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge. elsevierpure.comresearchgate.net A solution of boron trifluoride, often freshly prepared in a solvent mixture like petroleum ether and tetrahydrofuran, is then passed through the cartridge. elsevierpure.comresearchgate.net The highly reactive BF₃ readily reacts with the trapped [¹⁸F]fluoride to form [¹⁸F]TFB directly on the solid support. nih.govelsevierpure.com The resulting [¹⁸F]TFB is retained on the QMA cartridge, which is then rinsed to remove impurities. elsevierpure.comresearchgate.net Finally, the purified [¹⁸F]TFB is eluted from the cartridge with a sterile isotonic saline solution, ready for use. elsevierpure.comresearchgate.net
This direct radiofluorination method offers significant advantages over the isotope exchange technique, including a rapid synthesis time, higher radiochemical yields, and, most importantly, a substantially higher specific activity. nih.govelsevierpure.comresearchgate.net The improved specific activity is critical for sensitive and accurate PET imaging of NIS expression in various applications, including oncology and gene therapy. nih.govresearchgate.net
The following table summarizes and compares the key parameters of the two synthesis methods for [¹⁸F]TFB:
| Parameter | Isotope Exchange Method | Direct Radiofluorination of BF₃ |
| Precursor | This compound (KBF₄) | Boron Trifluoride (BF₃) |
| ¹⁸F Source | Reactor-produced [¹⁸F]Fluoride | Cyclotron-produced [¹⁸F]Fluoride |
| Radiochemical Yield | Approximately 10% | 20.0% ± 0.7% |
| Specific Activity | Approximately 1 GBq/µmol | 8.84 ± 0.56 GBq/µmol |
| Synthesis Time | Longer | Approximately 10 minutes |
| Radiochemical Purity | >96% | >98% |
Table 1. Comparison of Synthesis Methods for [¹⁸F]TFB. nih.govnih.govelsevierpure.com
Detailed research findings have demonstrated the efficiency of the direct radiofluorination approach. For instance, under optimized conditions, [¹⁸F]TFB can be synthesized with a radiochemical yield of 20.0% ± 0.7% (uncorrected for decay) and a radiochemical purity greater than 98% within a 10-minute synthesis time. elsevierpure.com Starting with 40–44 GBq of [¹⁸F]fluoride, specific activities of 8.84 ± 0.56 GBq/µmol have been achieved. elsevierpure.com These high specific activities are crucial for preclinical and potential clinical studies to ensure that the administered dose of the radiotracer does not cause pharmacological effects on the sodium/iodide symporter. nih.gov
Advanced Materials Science and Engineering Applications of Potassium Tetrafluoroborate
Potassium tetrafluoroborate (B81430) (KBF₄) is demonstrating significant potential in various advanced materials science and engineering applications, primarily due to the distinct roles of its constituent ions, K⁺ and BF₄⁻. Its utility is particularly notable in the fields of renewable energy, including perovskite solar cells and energy storage technologies.
Future Research Directions and Emerging Applications of Potassium Tetrafluoroborate
Development of Novel Methodologies for Synthesis and Application
While the conventional synthesis of potassium tetrafluoroborate (B81430) involves reacting potassium carbonate or potassium hydroxide (B78521) with tetrafluoroboric acid, research is moving towards more efficient and automated production techniques. researchandmarkets.comfortunebusinessinsights.comwikipedia.org The goal is to optimize chemical processes to reduce cycle times and the consumption of raw materials. researchandmarkets.com Automated synthesis platforms are being explored to facilitate high-throughput screening of new applications. researchandmarkets.com
Emerging applications are driven by the compound's desirable properties, such as high thermal stability and its role as a precise boron source. df-chemicals.com Its utility in semiconductor doping, manufacturing heat-resistant materials like boron nitride, and as a fluxing agent in soldering demonstrates its broad potential. df-chemicals.comfssf-chemicals.com Future work will likely focus on refining these applications for next-generation electronics and materials, leveraging the compound's cost-effectiveness and adaptability. df-chemicals.com
Exploration of New Catalytic Pathways and Reaction Systems
Potassium tetrafluoroborate and its derivatives, potassium trifluoroborates, are well-established as valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. nih.gov Research is actively exploring new frontiers for these compounds as radical precursors under oxidative conditions. nih.gov The advent of photoredox catalysis has opened new avenues for generating carbon-centered radicals from trifluoroborates, enabling novel C-C and C-O bond formations. nih.gov
Future investigations will likely focus on expanding the scope of these photoredox-catalyzed reactions, developing new coupling partners, and designing metal-free catalytic systems. nih.gov The aim is to create more efficient and selective chemical transformations for synthesizing complex molecules, including drug derivatives. nih.gov The unique reactivity of the tetrafluoroborate anion is also being leveraged in the synthesis of specialized compounds like N-heterocyclic carbene (NHC) ruthenium complexes used in olefin metathesis.
| Catalytic Application Area | Role of this compound/Trifluoroborate | Research Focus |
| Cross-Coupling Reactions | Stable, solid precursor (e.g., Suzuki-Miyaura) nih.govnih.gov | Optimization of catalyst systems, expansion to new electrophiles (e.g., aryl chlorides) nih.gov |
| Photoredox Catalysis | Precursor to generate carbon-centered radicals nih.gov | Development of new metal-free transformations, radical-radical couplings nih.gov |
| Organic Synthesis | Versatile reagent and catalyst nih.govguidechem.com | Synthesis of complex molecules and pharmaceutical intermediates researchandmarkets.comnih.gov |
Advanced Materials Development Utilizing this compound
This compound is a critical component in the synthesis of a variety of advanced materials due to its high fluoride (B91410) content and thermal stability. researchandmarkets.com Its role as a precursor for high-purity boron compounds is essential in the electronics industry. fssf-chemicals.com A significant area of research is its use in producing boron nitride (BN), a material prized for its exceptional thermal conductivity and electrical insulation, making it vital for heat management in high-performance electronics. df-chemicals.com
In the realm of renewable energy, KBF₄ is being investigated as an additive to perovskite precursor solutions for fabricating wide-bandgap perovskite solar cells. nih.gov Studies have shown that its inclusion can reduce trap density and inhibit ion migration, leading to more efficient and stable solar cells. nih.gov Furthermore, the expansion of nanostructured material synthesis has increased interest in using KBF₄ to ensure reliable particle formation. researchandmarkets.com
Further Investigation into Electrochemical Behaviors and Battery Performance Enhancement
A major thrust of current research is the application of this compound as an electrolyte additive in next-generation battery systems. researchandmarkets.com It is being explored in lithium-ion (Li-ion), potassium-ion, and emerging sodium-ion batteries to improve performance and stability. researchandmarkets.com In Li-ion batteries, replacing the common salt lithium hexafluorophosphate (B91526) (LiPF₆) with salts like lithium tetrafluoroborate (LiBF₄) is being studied due to the latter's superior thermal and moisture stability, which could lead to safer and more cost-effective batteries. confex.com
| Battery Technology | Role of this compound | Key Research Findings and Future Goals |
| Lithium-Ion Batteries | Electrolyte additive | Enhances stability; research aims to improve conductivity and overcome performance gaps with LiPF₆. confex.com |
| Potassium-Ion Batteries | Electrolyte additive | Improves stability and overall performance. |
| Perovskite Solar Cells | Precursor additive nih.gov | Induces defect tolerance, reduces trap density, and inhibits ion migration, boosting efficiency. nih.gov |
| High-Voltage Cathodes | Functional electrolyte additive (e.g., 2-thienyl tri-fluoroborate) researchgate.net | Forms a stable cathode electrolyte interphase (CEI), improving cyclic performance. researchgate.net |
Deepening Theoretical Understanding of Chemical Interactions and Solvation
To unlock the full potential of this compound in various applications, a deeper theoretical understanding of its fundamental chemical properties is necessary. Researchers are employing computational and experimental methods to study its interactions and behavior in different environments. For instance, adiabatic calorimetry has been used to measure the enthalpy of solution of KBF₄ in water, providing key thermodynamic data for the aqueous tetrafluoroborate ion. researchgate.net
Theoretical studies using Density Functional Theory (DFT) are being conducted to investigate the hydration and solvation processes of related potassium trifluoroborate salts. biointerfaceresearch.com These calculations help elucidate how the solvent medium affects the molecule's structure, dipole moment, and vibrational properties, which in turn influence reactivity. biointerfaceresearch.com In the context of batteries, quantum chemical calculations are used to understand ion pair association between tetrafluoroborate anions and lithium cations, which is crucial for designing electrolytes with improved conductivity. confex.com
Sustainable and Environmentally Benign Applications of this compound
The push for greener chemical processes and sustainable technologies provides new opportunities for the application of this compound. researchandmarkets.com One emerging area is in carbon dioxide (CO₂) capture and transport. Research has demonstrated that composite membranes containing KBF₄ can act as effective CO₂ carriers, presenting a potential application in separation and purification technologies. roco.global
Furthermore, the role of KBF₄ in improving the efficiency of energy storage systems, such as batteries, contributes indirectly to sustainability by supporting the integration of renewable energy sources. researchandmarkets.com Its use as a catalyst can also lead to more efficient chemical syntheses, reducing waste and energy consumption. nih.govguidechem.com Future research is expected to further explore its use in environmentally friendly applications, focusing on catalysis, materials recycling, and green chemistry protocols.
Q & A
Q. What are the critical safety protocols for handling potassium tetrafluoroborate in laboratory settings?
this compound requires stringent safety measures due to its hygroscopic nature and decomposition risks. Key precautions include:
- Use of personal protective equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct experiments in a fume hood with ≥100 ft/min face velocity to avoid inhalation of dust or decomposition products like hydrogen fluoride (HF) .
- Storage : Keep in tightly sealed containers under dry inert gas (e.g., argon) to prevent hydrolysis .
- Emergency response : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?
Purity assessment involves:
- X-ray diffraction (XRD) : To confirm crystalline structure and detect impurities like potassium oxide or unreacted precursors .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For quantifying trace metal contaminants (e.g., Na⁺, Ca²⁺) .
- Titrimetry : Fluoride ion-selective electrodes to measure free fluoride content, indicating decomposition .
- Thermogravimetric Analysis (TGA) : Monitors thermal stability and detects moisture absorption .
Q. What synthetic routes are effective for producing high-purity this compound in lab-scale reactions?
Common methods include:
- Acid-base reaction : Reacting fluorosilicic acid (H₂SiF₆) with potassium hydroxide (KOH) under controlled pH, followed by crystallization .
- Metathesis : Mixing potassium chloride (KCl) with ammonium tetrafluoroborate (NH₄BF₄) in aqueous solution, leveraging solubility differences .
- Purification : Recrystallization from anhydrous ethanol to remove hygroscopic residues .
Advanced Research Questions
Q. How does this compound enhance ionic conductivity in lithium-ion battery electrolytes, and what experimental parameters optimize its performance?
this compound acts as a co-salt in ionic liquid-based electrolytes (e.g., with 1-butyl-3-methylimidazolium tetrafluoroborate). Key factors include:
- Concentration effects : Optimal molar ratios (e.g., 10–25% KBF₄) reduce ion pairing and improve Li⁺/K⁺ mobility .
- Temperature-dependent studies : Conductivity peaks at 40–60°C due to lowered viscosity .
- Electrode compatibility : Cyclic voltammetry (CV) tests to assess electrochemical stability windows (>4 V vs. Li/Li⁺) .
Q. What methodologies address discrepancies in reported thermal decomposition temperatures (e.g., 529°C vs. 530°C) for this compound?
Discrepancies arise from experimental conditions:
- Atmosphere control : TGA under nitrogen vs. air alters decomposition pathways (e.g., HF release at 500–550°C) .
- Heating rate : Slower rates (2–5°C/min) improve resolution of decomposition steps .
- Impurity analysis : Trace moisture or oxidizing agents accelerate decomposition; pre-drying samples at 100°C under vacuum mitigates this .
Q. In computational studies, how does this compound influence the interfacial structure of ionic liquids under nanoconfinement?
Molecular dynamics (MD) simulations reveal:
- Layered structuring : Alternating cationic (K⁺) and anionic (BF₄⁻) layers form near charged graphene surfaces, with layer spacing ~1–2 nm .
- Free energy profiles : Potassium ions exhibit lower adsorption barriers (−5 kJ/mol) on negatively charged surfaces compared to lithium, enhancing interfacial stability .
- Orientation effects : Imidazolium rings in ionic liquids tilt ~36°–62° relative to the surface, influenced by KBF₄ concentration .
Methodological Considerations for Data Contradictions
Q. How can researchers reconcile conflicting solubility data (e.g., 4.4 g/L in water vs. ethanol insolubility) for this compound?
- Solvent polarity : Water solubility is pH-dependent (higher in acidic conditions due to BF₄⁻ stability), while ethanol’s low polarity limits dissolution .
- Temperature gradients : Solubility in water increases to ~12 g/L at 80°C, requiring standardized reporting at 20°C .
Q. What experimental designs mitigate HF release risks during high-temperature applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
